An In-depth Technical Guide to the Chemical Properties of 5-Chloro-3H-triazolo[4,5-b]pyridine
An In-depth Technical Guide to the Chemical Properties of 5-Chloro-3H-triazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3H-triazolo[4,5-b]pyridine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural framework, featuring a triazole ring fused to a pyridine ring with a chlorine substituent, makes it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The triazolopyridine core is a recognized pharmacophore, and the introduction of a chloro group can significantly influence the molecule's physicochemical properties and biological activity.[1] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 5-Chloro-3H-triazolo[4,5-b]pyridine.
Core Chemical Properties
The fundamental chemical properties of 5-Chloro-3H-triazolo[4,5-b]pyridine are summarized in the table below. It is important to note that while data for the parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine, is more readily available, specific experimental values for the 5-chloro derivative are less common in publicly accessible literature.
| Property | Value | Source |
| IUPAC Name | 5-chloro-3H-[1][2][3]triazolo[4,5-b]pyridine | - |
| Synonyms | 5-chloro-1H-[1][2][3]triazolo[4,5-b]pyridine, 5-Chloro-2H-[1][2][3]triazolo[4,5-b]pyridine | [4][5] |
| CAS Number | 73895-37-1 | [4] |
| Molecular Formula | C₅H₃ClN₄ | [4] |
| Molecular Weight | 154.56 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | Data not available for the 5-chloro derivative. The parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine, has a melting point of 208 °C (decomposes). | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available for the 5-chloro derivative. The parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine, is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] | - |
Synthesis and Reactivity
Synthesis
A definitive, detailed experimental protocol for the synthesis of 5-Chloro-3H-triazolo[4,5-b]pyridine is not widely published. However, general synthetic strategies for triazolopyridines can be adapted. A plausible synthetic route is illustrated below. This proposed pathway is based on established methodologies for the formation of the triazolopyridine scaffold.
General Experimental Protocol (Hypothetical):
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Diazotization: 2,3-Diamino-5-chloropyridine would be dissolved in an acidic solution (e.g., aqueous hydrochloric acid) and cooled to 0-5 °C.
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Cyclization: A solution of sodium nitrite in water would be added dropwise to the cooled solution of the diamine. The reaction mixture would be stirred at a low temperature for a specified period to allow for the diazotization of one amino group, followed by intramolecular cyclization to form the triazole ring.
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Work-up: The reaction mixture would then be neutralized, and the product extracted with a suitable organic solvent. The organic layer would be dried and the solvent evaporated to yield the crude product.
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Purification: The crude 5-Chloro-3H-triazolo[4,5-b]pyridine could be purified by techniques such as recrystallization or column chromatography.
Reactivity
The reactivity of 5-Chloro-3H-triazolo[4,5-b]pyridine is dictated by the electron-withdrawing nature of the triazole ring and the chloro substituent, as well as the presence of nitrogen atoms which can act as nucleophiles.[1]
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Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This is a key reaction for creating a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.
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N-Alkylation and N-Arylation: The nitrogen atoms in the triazole ring can undergo alkylation or arylation reactions, providing another avenue for structural modification.
The general reactivity can be visualized as follows:
Spectral Data
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¹H NMR: Aromatic protons on the pyridine ring would be expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be influenced by the chloro and triazole ring substituents.
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¹³C NMR: The spectrum would show five distinct signals for the carbon atoms in the aromatic rings. The carbon bearing the chlorine atom would likely be shifted downfield.
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IR Spectroscopy: Characteristic peaks for C=N and C=C stretching vibrations of the aromatic rings would be observed. N-H stretching bands may also be present depending on the tautomeric form.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 154, with a characteristic isotopic pattern (M+2) at m/z 156 due to the presence of the chlorine atom.
Applications in Drug Development and Research
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere of purines.[6] This structural similarity allows triazolopyridine derivatives to interact with biological targets that recognize purines, such as kinases and other enzymes. The introduction of a chlorine atom can enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties.
While specific biological activities for 5-Chloro-3H-triazolo[4,5-b]pyridine are not extensively documented, the broader class of triazolopyridines has shown a wide range of pharmacological activities, including:
The workflow for utilizing this compound in a drug discovery program would typically involve the following steps:
Safety and Handling
Detailed safety information specifically for 5-Chloro-3H-triazolo[4,5-b]pyridine is limited. However, based on the safety data for structurally related compounds, standard laboratory safety precautions should be followed.[3]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Chloro-3H-triazolo[4,5-b]pyridine is a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry. While specific experimental data for this compound is somewhat scarce in readily available literature, its structural features suggest significant potential for derivatization and exploration in drug discovery programs. Further research to fully characterize its physical, chemical, and biological properties is warranted to unlock its full potential as a lead scaffold for the development of new therapeutic agents.
References
- 1. Buy 1H-1,2,3-Triazolo[4,5-b]pyridine | 273-34-7 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine | CymitQuimica [cymitquimica.com]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
